5-(Bromomethyl)-2-iodophenol
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Overview
Description
5-(Bromomethyl)-2-iodophenol is an organic compound characterized by the presence of both bromine and iodine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-iodophenol typically involves the bromomethylation of 2-iodophenol. One common method includes the reaction of 2-iodophenol with formaldehyde and hydrobromic acid under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromomethyl group is introduced at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of protective groups and catalysts may be employed to improve the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted phenols, quinones, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Bromomethyl)-2-iodophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-iodophenol depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, enabling the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
2-Iodophenol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Bromomethyl-2-chlorophenol: Similar structure but with chlorine instead of iodine, affecting its reactivity and coupling efficiency.
5-(Chloromethyl)-2-iodophenol: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
Uniqueness: 5-(Bromomethyl)-2-iodophenol is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns. The bromomethyl group enhances its electrophilicity, while the iodine atom facilitates coupling reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(bromomethyl)-2-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOUSBNALCLIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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